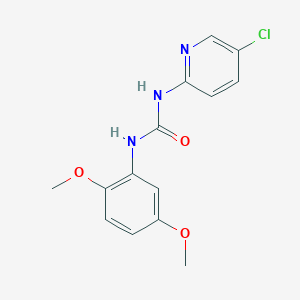
N-(5-chloro-2-pyridinyl)-N'-(2,5-dimethoxyphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-pyridinyl)-N'-(2,5-dimethoxyphenyl)urea (CDPU) is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of protein kinase CK2, a ubiquitous and pleiotropic serine/threonine kinase that is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis.
作用機序
The mechanism of action of N-(5-chloro-2-pyridinyl)-N'-(2,5-dimethoxyphenyl)urea involves the inhibition of CK2 activity by binding to its ATP-binding site. CK2 is a constitutively active kinase that is involved in the phosphorylation of many substrates, and its inhibition by this compound leads to the modulation of various cellular processes. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, and to inhibit inflammation and neurodegeneration in animal models.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the growth of cancer cells, induce cell cycle arrest and apoptosis, and sensitize cancer cells to chemotherapy and radiation. This compound has also been shown to inhibit inflammation and neurodegeneration in animal models, and to improve cognitive function in Alzheimer's disease models. However, the physiological effects of this compound in humans are not well-understood, and further studies are needed to evaluate its safety and efficacy.
実験室実験の利点と制限
N-(5-chloro-2-pyridinyl)-N'-(2,5-dimethoxyphenyl)urea has several advantages as a tool compound for scientific research. It is a potent and specific inhibitor of CK2, and its mechanism of action has been well-characterized. This compound is also easy to synthesize and can be easily scaled up for large-scale production. However, this compound also has some limitations. Its effects on other kinases and cellular processes are not well-understood, and its use in animal models may not accurately reflect its effects in humans. Additionally, this compound may have off-target effects that need to be carefully evaluated.
将来の方向性
There are several future directions for the use of N-(5-chloro-2-pyridinyl)-N'-(2,5-dimethoxyphenyl)urea in scientific research. One direction is to evaluate its efficacy in preclinical models of cancer, inflammation, and neurodegeneration. This compound may also be used in combination with other drugs to enhance their efficacy and reduce their side effects. Another direction is to develop new analogs of this compound with improved potency and selectivity towards CK2. Additionally, this compound may be used as a tool compound to study the role of CK2 in other cellular processes and signaling pathways. Overall, this compound has the potential to be a valuable tool compound for scientific research and drug development.
合成法
N-(5-chloro-2-pyridinyl)-N'-(2,5-dimethoxyphenyl)urea can be synthesized by reacting 2,5-dimethoxyaniline with 5-chloro-2-pyridyl isocyanate in the presence of a base such as triethylamine. The resulting intermediate is then reacted with phenyl isocyanate to yield this compound. The synthesis of this compound has been well-established and can be easily scaled up for large-scale production.
科学的研究の応用
N-(5-chloro-2-pyridinyl)-N'-(2,5-dimethoxyphenyl)urea has been extensively used as a tool compound in scientific research to study the role of CK2 in various cellular processes. CK2 is involved in the regulation of many signaling pathways, and its dysregulation has been implicated in various diseases such as cancer, neurodegenerative disorders, and inflammation. This compound has been shown to inhibit CK2 activity in vitro and in vivo, and its specificity towards CK2 has been demonstrated by biochemical and structural studies.
特性
IUPAC Name |
1-(5-chloropyridin-2-yl)-3-(2,5-dimethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O3/c1-20-10-4-5-12(21-2)11(7-10)17-14(19)18-13-6-3-9(15)8-16-13/h3-8H,1-2H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSARFNWQKUBZQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)NC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5-{[2-(4-chlorophenyl)morpholin-4-yl]carbonyl}-2-furyl)methanol](/img/structure/B5466904.png)
![3-isopropyl-6-(3-phenylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5466906.png)
![N-(2-fluorophenyl)-4-{6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}-1-piperazinecarboxamide](/img/structure/B5466909.png)

![2-[2-(1,2-dimethyl-1H-indol-3-yl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5466928.png)


![3-(3-methoxyphenyl)-5-[1-(3-methylphenoxy)ethyl]-1,2,4-oxadiazole](/img/structure/B5466952.png)
![4-[6-(4-{[(4-methyl-2-pyrimidinyl)oxy]acetyl}-1-piperazinyl)-3-pyridazinyl]morpholine](/img/structure/B5466957.png)
![N-[1-[(allylamino)carbonyl]-2-(3-nitrophenyl)vinyl]-4-bromobenzamide](/img/structure/B5466976.png)
![1-({[5-(3,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-methylpiperazine](/img/structure/B5466983.png)
![methyl 3-({[(5-propyl-1,3,4-oxadiazol-2-yl)thio]acetyl}amino)benzoate](/img/structure/B5466990.png)
![(2S*,4S*,5R*)-2-ethyl-5-(4-fluorophenyl)-4-{[(2-hydroxyethyl)(methyl)amino]carbonyl}-1-methylpyrrolidine-2-carboxylic acid](/img/structure/B5466994.png)
![4-{2-[(diethylamino)(oxo)acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5467009.png)